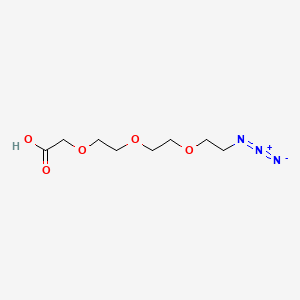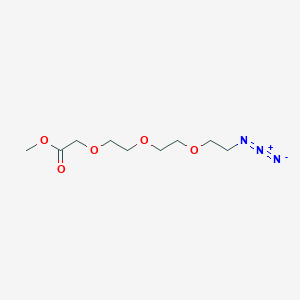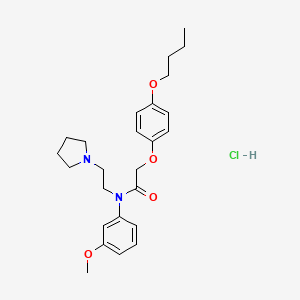
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Opioid Agonist Properties
A study describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This includes the investigation of variants in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with opioid kappa agonist properties. These compounds exhibit potent naloxone-reversible analgesic effects in mouse models, highlighting their potential therapeutic applications (Barlow et al., 1991).
Conformational Analysis in Drug Development
Another research focuses on the conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, aiding in the development of novel opioid kappa agonists. This study emphasizes the importance of the conformational properties of these compounds in achieving their agonist properties and potential therapeutic benefits (Costello et al., 1991).
Metabolism in Human and Rat Liver Microsomes
A study conducted in 2000 examines the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of acetamide derivatives, contributing to a better understanding of their behavior in biological systems (Coleman et al., 2000).
Characterization of Potential Pesticides
A 2009 study on the powder diffraction data of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives reveals their potential as pesticides. This work contributes to the field of agricultural chemistry by providing new data on the structural properties of these compounds (Olszewska et al., 2009).
Synthesis of Anticancer Drugs
Research in 2018 details the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its anticancer activity. This highlights the compound's potential application in cancer therapy, supported by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Determination of Herbicide Residues
A 1997 study describes a method for determining residues of acetamide herbicides in crops, contributing to environmental and food safety research. This method aids in the detection and quantification of these compounds in agricultural products (Nortrup, 1997).
Propiedades
Número CAS |
27468-55-9 |
|---|---|
Nombre del producto |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Fórmula molecular |
C25H35ClN2O4 |
Peso molecular |
463 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O4.ClH/c1-3-4-18-30-22-10-12-23(13-11-22)31-20-25(28)27(17-16-26-14-5-6-15-26)21-8-7-9-24(19-21)29-2;/h7-13,19H,3-6,14-18,20H2,1-2H3;1H |
Clave InChI |
OMPPEMJDJUYBCE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



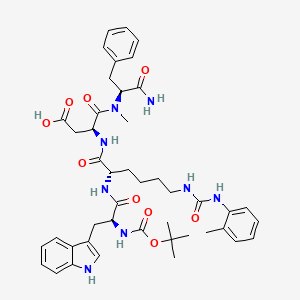
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
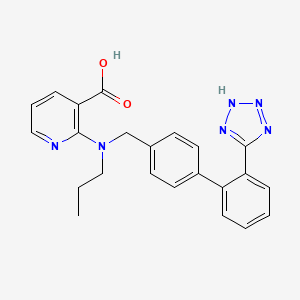
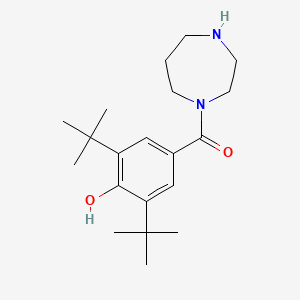
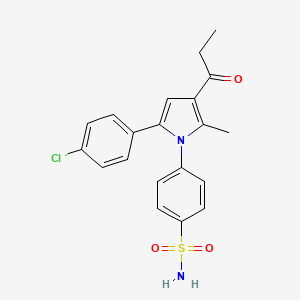
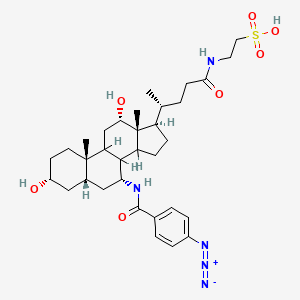
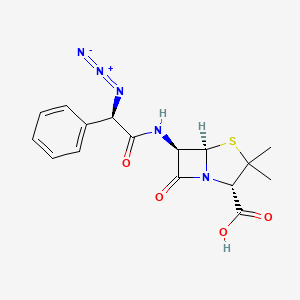
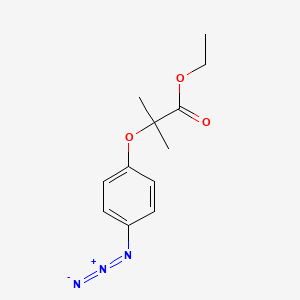
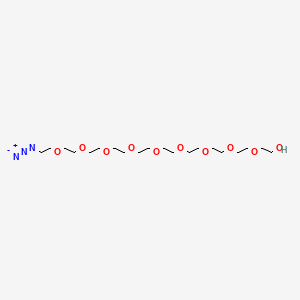
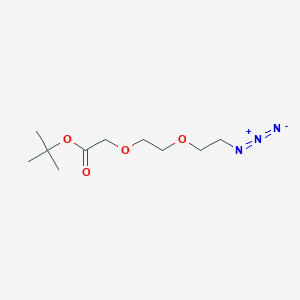

![2-[2-(2-Azidoethoxy)ethoxy]ethanol](/img/structure/B1666427.png)
